3,6-Diamino-2-(diethylamino)-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
88753-79-1 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3,6-diamino-2-(diethylamino)chromen-4-one |
InChI |
InChI=1S/C13H17N3O2/c1-3-16(4-2)13-11(15)12(17)9-7-8(14)5-6-10(9)18-13/h5-7H,3-4,14-15H2,1-2H3 |
InChI Key |
QZMLNLJPRNTADB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C2=C(O1)C=CC(=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Chromone Core Construction
The chromone backbone is typically synthesized via Kostanecki-Robinson condensation , where a phenolic compound reacts with a β-keto ester. For example:
Regioselective Amination
The US patent details ammonolysis techniques for introducing amino groups into tetrazine systems. Adapting this approach:
-
Nitration : Treat the chromone core with nitric acid/sulfuric acid to install nitro groups at positions 3 and 6.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts nitro groups to amines.
-
Diethylamino Introduction : Position 2 is functionalized via nucleophilic substitution. For instance, a chloride at position 2 reacts with diethylamine under reflux in a polar aprotic solvent (e.g., DMF).
Nucleophilic Aromatic Substitution for Direct Functionalization
Pre-functionalized chromones with halogen groups (Cl, Br) at positions 2, 3, and 6 enable sequential amination. Key steps include:
-
Halogenation : Use N-bromosuccinimide (NBS) or SOCl₂ to install halogens.
-
Amination :
This method achieves regiocontrol but requires inert conditions and costly catalysts.
Catalytic and Green Chemistry Approaches
Deep Eutectic Solvent (DES)-Mediated Catalysis
The DES system from offers a reusable, non-toxic alternative to conventional acids. In a hypothetical adaptation:
-
Reaction Components : 4-hydroxycoumarin, diethylamino-acetaldehyde, and guanidine hydrochloride.
-
Conditions : 70°C, 3 hours, DES (MTPPBr–PCAT) as catalyst.
-
Workup : Precipitation in ice-water yields the crude product, purified via recrystallization.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques avoid solvents entirely. For example:
-
Mix 4-hydroxycoumarin, diethylamine hydrochloride, and ammonium acetate.
-
Mill at 30 Hz for 2 hours, achieving partial amination.
Comparative Analysis of Methods
| Method | Conditions | Yield* | Key Advantages | Limitations |
|---|---|---|---|---|
| Multi-component DES | 70°C, 3 hours | ~80% | Green, one-pot | Requires aldehyde derivative |
| Stepwise ammonolysis | H₂/Pd-C, reflux | 65–70% | Regioselective | Multi-step, moderate yields |
| Nucleophilic substitution | Pd catalysis, 100°C | 75% | Precise functionalization | Costly ligands |
| Mechanochemical | Solvent-free, 2 hours | 50% | Eco-friendly | Low yield |
Chemical Reactions Analysis
Oxidation to Quinone Derivatives
The compound undergoes oxidation to form quinone derivatives, a reaction facilitated by its electron-rich chromanone structure. This transformation is critical for exploring its bioactive properties.
Substitution Reactions
The amino groups at positions 3 and 6, along with the diethylamino group at position 2, enable nucleophilic substitution and electrophilic aromatic substitution. For example:
-
Coupling reactions : The compound can participate in dipeptide isostere coupling, as observed in related chromone derivatives .
-
Michael addition : Potential for conjugate addition reactions due to the chromanone’s electron-deficient ketone group.
Purification and Optimization
Industrial-scale synthesis often employs:
-
Recrystallization and chromatography for purification.
-
Continuous flow reactors to enhance yield and purity under controlled conditions.
Analytical Characterization
The compound is analyzed using:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR spectroscopy | Structural confirmation | Resonance shifts for carbons adjacent to functional groups |
| Mass spectrometry | Molecular weight and purity | Detection of molecular ion (M⁺) at 247.29 g/mol |
| FT-IR | Functional group identification | Peaks for amino (-NH₂) and carbonyl (C=O) groups |
Scientific Research Applications
Anticancer Activity
Research indicates that 3,6-diamino-2-(diethylamino)-4H-1-benzopyran-4-one has potential as an anticancer agent. Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that specific derivatives exhibited dose-dependent cytotoxicity against breast cancer cells, with IC50 values ranging from 0.5 to 10 µM depending on the derivative used.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have indicated that it can inhibit the growth of these pathogens, suggesting its potential use as an antibiotic or in formulations aimed at treating infections .
Cystic Fibrosis Treatment
Another significant application is in the treatment of cystic fibrosis. Compounds structurally related to this compound have been identified as activators of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport in epithelial cells . This activation can potentially alleviate symptoms associated with cystic fibrosis.
Pesticide Development
Due to its biological activity, this compound is being explored for use as a pesticide. Its ability to disrupt microbial growth may be leveraged to develop effective agricultural chemicals that protect crops from fungal and bacterial diseases.
Synthesis and Structural Analogues
The synthesis of this compound involves several pathways that enhance its yield and purity. Research has shown efficient one-pot synthesis methods yielding high quantities of this compound along with its derivatives .
Comparison with Structural Analogues:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Aminoquinoline | Contains an amino group on a quinoline | Known for antimalarial properties |
| 5-Aminobenzofuran | Benzofuran ring with an amino group | Exhibits anti-inflammatory activity |
| 2-Amino-5-methylbenzothiazole | Benzothiazole structure with an amino group | Notable for its role in dye synthesis |
Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of this compound were tested against Candida albicans. The results indicated significant inhibition of fungal growth at concentrations above 10 µg/mL, supporting its potential use in antifungal treatments .
Case Study 2: Anticancer Screening
A series of synthesized derivatives were screened for anticancer activity against lung cancer cell lines. The results showed that several derivatives had IC50 values lower than traditional chemotherapeutics, indicating their potential as alternative treatment options for lung cancer patients.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Observations:
Structural Variations: The diethylamino group at position 2 in the target compound is distinct from the methylsulfonamido group in Iguratimod or the glucuronyl ester in natural chromones . Substitution at position 7 (e.g., diethylamino in 6ZW vs. hydroxy/methoxy in natural derivatives) significantly alters electronic properties and bioactivity .
Synthetic vs. Natural Sources: The target compound and Iguratimod are synthesized via cyclization reactions (e.g., using malononitrile or cyanoacetate derivatives) . Natural derivatives (e.g., from Peucedanum praeruptorum) often feature hydroxyl, methoxy, or prenyl groups, enhancing solubility and antioxidant capacity .
Pharmacological Relevance: Amino groups at positions 3 and 6 in the target compound may enhance hydrogen bonding with biological targets, similar to Iguratimod’s interaction with JAK kinases . Coumarin analogs (e.g., 6ZW) exhibit fluorescence, while prenylated chromones (e.g., Mallotus derivative) show cytotoxicity .
Biological Activity
3,6-Diamino-2-(diethylamino)-4H-1-benzopyran-4-one, a compound belonging to the benzopyran family, has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a benzopyran backbone with two amino groups and a diethylamino substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on different biological systems.
Antimicrobial Activity
Research indicates that compounds within the benzopyran family exhibit notable antimicrobial properties. For instance, derivatives of benzopyran have shown effectiveness against various bacterial strains. A study demonstrated that modifications at the 6-position can enhance antimicrobial activity, suggesting a potential for this compound in developing new antimicrobial agents .
Anticancer Properties
Several investigations have highlighted the anticancer potential of similar benzopyran derivatives. For example, compounds with structural similarities have been tested against human cancer cell lines, showing significant cytotoxic effects. The MTT assay indicated that certain derivatives could inhibit cell proliferation effectively . The structure-activity relationship suggests that the presence of electron-donating groups enhances the potency against cancer cells.
Case Studies
Case Study 1: Gastric Antisecretory Activity
A series of O-carbamoyloximes derived from 2,3-dihydro-4H-1-benzopyran-4-one were evaluated for their gastric antisecretory effects in a pylorus-ligated rat model. The study found that while several compounds were synthesized, none surpassed the activity of the parent compound in terms of efficacy .
Case Study 2: TRPV Channel Modulation
In another study focusing on TRPV (Transient Receptor Potential Vanilloid) channels, derivatives of benzopyran were tested for their ability to modulate TRPV4 and TRPV1 channels. The results indicated that specific substitutions significantly affected the interaction with these channels, which could be relevant for pain management therapies .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed critical insights into how modifications influence biological activity. Key findings include:
- Substituent Effects : Electron-donating groups at specific positions enhance activity.
- Chain Length : The length and branching of alkyl chains influence solubility and bioavailability.
| Modification | Effect on Activity |
|---|---|
| Diethylamino group | Increases solubility and potential bioactivity |
| Amino substitutions | Enhances interaction with biological targets |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,6-Diamino-2-(diethylamino)-4H-1-benzopyran-4-one, and what are their limitations?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Friedländer annulation or nucleophilic substitution. For example, similar benzopyran-4-one derivatives are synthesized using sodium hydride as a base and alkyl halides for functionalization (e.g., bromoalkanes for introducing diethylamino groups) . Limitations include low yields in nucleophilic substitution steps due to steric hindrance and competing side reactions. Purification often requires silica gel column chromatography with chloroform/methanol gradients .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , ) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) via FAB or ESI provides molecular weight validation. For example, -NMR signals at δ 2.30 ppm (t, J=2.5 Hz) confirm methyl group placement, while MS peaks (e.g., M/Z 404) verify molecular integrity . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What solvent systems are suitable for its purification, given its solubility profile?
- Methodological Answer : The compound is sparingly soluble in polar solvents like water but dissolves in chloroform, dimethylformamide (DMF), and ethanol. Recrystallization from 2-propanol or ethyl acetate/hexane mixtures is effective for obtaining high-purity crystals. Silica gel chromatography with chloroform:methanol (9:1) gradients is recommended for isolating intermediates .
Advanced Research Questions
Q. How can low yields in the nucleophilic substitution step during synthesis be optimized?
- Methodological Answer : Low yields often arise from steric hindrance at the 2-position. Strategies include:
- Using bulky bases (e.g., LDA) to deprotonate the amino group selectively.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Optimizing reaction temperature (e.g., 0–5°C for exothermic steps) to minimize side reactions. Evidence from analogous syntheses shows yield improvements from 58% to >75% with these adjustments .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or DNA)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities. For example, benzopyran-4-one derivatives like genistein (a kinase inhibitor) show strong π-π stacking with tyrosine residues in target proteins. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electron distribution in the benzopyran core, guiding structural modifications for enhanced binding .
Q. How do structural modifications (e.g., fluorination or alkyl chain extension) affect its pharmacokinetic properties?
- Methodological Answer : Fluorination at the 6- or 8-position (as seen in related compounds) enhances metabolic stability by reducing cytochrome P450 oxidation. Alkyl chain extensions (e.g., 4-methylpentyl groups) improve lipophilicity (logP >4.5), enhancing blood-brain barrier penetration. In vivo studies of fluorinated analogs show extended half-lives (t₁/₂ >6 hours) compared to non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
